An In-depth Technical Guide to 3,3'-Dimethoxybenzidine Dihydrochloride: Core Properties and Applications
An In-depth Technical Guide to 3,3'-Dimethoxybenzidine Dihydrochloride: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and common applications of 3,3'-Dimethoxybenzidine dihydrochloride (B599025). The information is intended to support researchers and scientists in its effective and safe use in various experimental settings.
Core Physicochemical Properties
3,3'-Dimethoxybenzidine dihydrochloride, also known as o-dianisidine dihydrochloride, is a widely used chromogenic substrate for peroxidase-based enzymatic assays. Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 317.21 g/mol | [3][4] |
| CAS Number | 20325-40-0 | [1][2][5] |
| Appearance | White to beige to grey to purple-grey powder/tablets.[1][2][5][6] | [1][2][5][6] |
| Melting Point | 268 °C (decomposes) | [5] |
| Solubility | Soluble in water (1-5 g/100 mL at 20 °C).[5] | [5] |
| pKa | 4.2 at 25 °C | [7] |
| pH | 1.7 (100 g/L aqueous solution at 20 °C) | [5] |
Analytical and Spectroscopic Data
The analytical characterization of 3,3'-Dimethoxybenzidine dihydrochloride is crucial for its identification and quantification. The following table summarizes key spectroscopic information.
| Analytical Method | Data | Reference(s) |
| ¹H NMR | 400 MHz in D₂O: δ 7.52 (d, J=8.2 Hz), 7.40 (s), 7.34 (d, J=8.2 Hz), 4.05 (s). | [8] |
| UV-Vis Spectroscopy | The oxidized form of o-dianisidine exhibits a primary absorbance maximum at approximately 460 nm, which is commonly used for quantification in enzymatic assays.[9][10] This can shift to around 540 nm in the presence of strong acid.[11][12] | [9][10][11][12] |
| Molar Extinction Coefficient (ε) of Oxidized Form | ~11.3 mM⁻¹cm⁻¹ at 460 nm for the H₂O₂-dependent oxidation product.[6][13] | [6][13] |
| HPLC | Can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. | [14] |
Safety and Handling
3,3'-Dimethoxybenzidine dihydrochloride is a hazardous substance and requires careful handling. It is classified as a carcinogen.[5][15]
Hazard Statements:
Precautionary Measures:
-
Avoid exposure; obtain special instructions before use.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area.
-
In case of accident or if you feel unwell, seek medical advice immediately.
Incompatibilities:
-
Strong oxidizing agents.[5]
Experimental Applications and Protocols
3,3'-Dimethoxybenzidine dihydrochloride is a versatile chromogenic substrate for various enzymatic assays. Upon oxidation by a peroxidase in the presence of hydrogen peroxide, it forms a colored product that can be quantified spectrophotometrically.
Horseradish Peroxidase (HRP) Activity Assay
This protocol details a common method for determining HRP activity.
Materials:
-
0.01 M Sodium Phosphate Buffer, pH 6.0
-
HRP enzyme solution (1-2 µg/mL in buffer)
-
1% o-dianisidine in methanol (B129727) (prepare fresh)
-
0.3% H₂O₂ solution, diluted to 0.003% in buffer just before use
-
Concentrated NaN₃ (for stopping the reaction, optional)
Procedure:
-
Prepare the substrate-dye mixture by adding 0.05 mL of the 1% o-dianisidine solution to 6.0 mL of the 0.003% H₂O₂ solution and vortex.
-
Add 2.9 mL of this mixture to a reaction cuvette and 2.9 mL to a control cuvette.
-
At time zero, add 100 µL of the diluted HRP enzyme to the reaction cuvette and 100 µL of PBS to the control cuvette. Mix thoroughly.
-
Measure the increase in absorbance at 460 nm every 15 seconds for 3 minutes.
-
Alternatively, for an endpoint reading, stop the reaction after 3 minutes by adding 100 µL of concentrated NaN₃.
-
Calculate the rate of change in absorbance per minute to determine enzyme activity.[6]
Glucose Determination using Glucose Oxidase
This assay quantifies glucose through a coupled enzyme reaction.
Reaction Principle:
-
Glucose + O₂ + H₂O --(Glucose Oxidase)--> Gluconic Acid + H₂O₂
-
H₂O₂ + o-dianisidine (reduced, colorless) --(Peroxidase)--> Oxidized o-dianisidine (brown) + H₂O
The intensity of the brown color is proportional to the initial glucose concentration.[17]
Materials:
-
Glucose Oxidase-Peroxidase (PGO) reagent
-
o-dianisidine dihydrochloride
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Glucose standards
-
6 N HCl (to stop the reaction)
Procedure:
-
Prepare a glucose oxidase-peroxidase reagent containing o-dianisidine, glucose oxidase, and peroxidase in a suitable buffer.[11]
-
Set up a series of tubes for a standard curve with known glucose concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mL of a working standard) and adjust the volume to 1.0 mL with distilled water.
-
To each tube, and to tubes containing the sample, add 1.0 mL of the glucose oxidase-peroxidase reagent.
-
Incubate all tubes at 35°C for 40 minutes.
-
Stop the reaction by adding 2 mL of 6 N HCl. This will shift the color to a stable pinkish-red.
-
Read the absorbance at 540 nm.[11]
-
Calculate the glucose concentration in the sample by comparing its absorbance to the standard curve.
The following diagram illustrates the workflow for the glucose oxidase assay.
Caption: Workflow for Glucose Determination using Glucose Oxidase and o-Dianisidine.
Ceruloplasmin Activity Assay
This assay measures the oxidase activity of ceruloplasmin.
Materials:
-
Sodium acetate (B1210297) buffer (e.g., pH 5.0)
-
o-dianisidine dihydrochloride solution
-
9 M H₂SO₄ (to stop the reaction)
-
Serum or plasma samples
Procedure:
-
Incubate plasma/serum samples with the sodium acetate buffer at a controlled temperature (e.g., 30°C) for 5 minutes.
-
Add the o-dianisidine solution to start the reaction.
-
After a specific time (e.g., 5 and 15 minutes), stop the reaction by adding 9 M H₂SO₄.
-
Measure the absorbance of the resulting purplish-red solution at 550 nm.[3][18]
-
The enzyme activity is proportional to the rate of color formation.
Conclusion
3,3'-Dimethoxybenzidine dihydrochloride is a valuable tool in biochemical and clinical research due to its utility as a chromogenic peroxidase substrate. Its well-characterized physicochemical properties and established protocols for various enzymatic assays make it a reliable reagent. However, its carcinogenicity necessitates strict adherence to safety protocols. This guide provides the core information required for its informed and safe application in a laboratory setting.
References
- 1. An o-dianisidine method of horseradish peroxidase neurohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-Dimethoxybenzidine dihydrochloride, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,3'-Dimethoxybenzidine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 5. 3,3'-Dimethoxybenzidine dihydrochloride CAS#: 20325-40-0 [m.chemicalbook.com]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. 3,3'-Dimethoxybenzidine dihydrochloride(20325-40-0) 1H NMR spectrum [chemicalbook.com]
- 9. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Determination of glucose by glucose oxidase method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 3,3’-Dimethoxybenzidine dihydrochloride | SIELC Technologies [sielc.com]
- 15. bio.vu.nl [bio.vu.nl]
- 16. 3,3'-Dimethoxybenzidine dihydrochloride, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. academic.oup.com [academic.oup.com]
